BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-1H-pyrrole-2,5-dione

Antimicrobial screening Maleimide SAR Microbiology

Select 3-(4-bromophenyl)-1H-pyrrole-2,5-dione for applications demanding maleimide-thiol adduct stability. The para-bromo N-phenyl substitution reduces retro-Michael degradation and promotes hydrolytic ring-opening to stable succinimide thioethers—critical for ADC and protein labeling. Its differential Pfmrk (IC50 3.5 µM) vs. human CDK1 inhibition supports antimalarial SAR. Also serves as GSK-3β inhibitor building block and styrene polymerization inhibitor reference. ≥97% purity.

Molecular Formula C10H6BrNO2
Molecular Weight 252.067
CAS No. 21724-96-9
Cat. No. B2830546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1H-pyrrole-2,5-dione
CAS21724-96-9
Molecular FormulaC10H6BrNO2
Molecular Weight252.067
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NC2=O)Br
InChIInChI=1S/C10H6BrNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14)
InChIKeyYDIFCLVEBRJPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-1H-pyrrole-2,5-dione (CAS 21724-96-9): Scientific and Procurement Overview of a Brominated Maleimide Derivative


3-(4-Bromophenyl)-1H-pyrrole-2,5-dione (CAS 21724-96-9) is a brominated maleimide derivative belonging to the N-arylmaleimide subclass of heterocyclic compounds. Its molecular architecture comprises a maleimide (2,5-pyrroledione) core with a 4-bromophenyl substituent attached to the nitrogen atom, conferring molecular formula C10H6BrNO2 and molecular weight 252.06 g/mol . The compound exists as a pale yellow to yellow crystalline powder with a melting point reported in the range of 118-130°C depending on purity and recrystallization conditions [1][2]. As a member of the broader maleimide pharmacophore family, this compound serves as a versatile building block in medicinal chemistry and chemical biology applications, with documented activities spanning kinase inhibition, antimicrobial evaluation, and bioconjugation chemistry [3][4]. However, its specific substitution pattern—a para-bromo group on the N-phenyl ring—confers distinct electronic, steric, and reactivity properties that materially differentiate it from closely related analogs bearing alternative halogen or alkyl substituents [5].

Why 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione Cannot Be Substituted with Unsubstituted Maleimide or Other Halogenated Analogs


Substituting 3-(4-bromophenyl)-1H-pyrrole-2,5-dione with unsubstituted maleimide (M7) or alternative halogenated N-arylmaleimides (fluoro-, chloro-, or iodo-phenyl analogs) fundamentally alters biological and chemical performance profiles, rendering such substitutions scientifically inappropriate for targeted applications. Direct comparative antimicrobial screening of eleven N-substituted maleimide derivatives revealed that the unsubstituted parent maleimide (M7) exhibited high non-specific reactivity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria as well as yeast (S. cerevisiae) at low and high concentrations, whereas N-(4-bromophenyl)maleimide demonstrated distinct activity thresholds and concentration-dependent behavior [1]. Furthermore, cross-study kinase inhibition data from BindingDB/ChEMBL demonstrates that the bromophenyl substitution pattern confers measurable affinity differences against specific kinase targets (PfPK5, human CDK1/cyclin B) that would not be preserved with alternative substituents [2]. Most critically, in bioconjugation applications, the combination of the N-phenyl group and the 3(4)-bromo substitution produces synergistic electronic effects that increase electrophilicity, decrease retro-Michael reaction rates, and enhance hydrolytic stabilization of thiol adducts—properties that cannot be achieved with non-brominated or non-arylated maleimides [3][4]. The evidence below quantitatively substantiates these differentiation dimensions.

3-(4-Bromophenyl)-1H-pyrrole-2,5-dione: Comparative Quantitative Evidence for Scientific Differentiation and Procurement Decisions


Comparative Antimicrobial Activity Profile: N-(4-Bromophenyl)maleimide versus Unsubstituted Maleimide and Halogenated Analogs

In a direct head-to-head comparison of eleven N-substituted maleimide derivatives using the disc diffusion method, N-(4-bromophenyl)maleimide (the target compound) demonstrated antimicrobial activity distinct from both unsubstituted maleimide (M7) and other halogenated analogs (4-fluoro, 4-chloro). While unsubstituted maleimide (M7) exhibited high non-specific reactivity against Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive), and Saccharomyces cerevisiae (yeast) at both low and high concentrations, the bromophenyl derivative displayed more selective, concentration-dependent activity [1]. Additionally, the 4-bromo analog exhibited different solubility and recrystallization behavior compared to the 4-fluoro and 4-chloro analogs, requiring distinct solvent mixtures for crystal formation, indicating differential physicochemical properties that may impact formulation and handling in downstream applications [1].

Antimicrobial screening Maleimide SAR Microbiology Halogen substituent effects

Kinase Inhibition Selectivity Profile: PfPK5 versus Human CDK1/Cyclin B Differential Activity

Enzyme inhibition data curated in BindingDB from ChEMBL reveals that 3-(4-bromophenyl)-1H-pyrrole-2,5-dione exhibits differential inhibitory potency across kinase targets. The compound shows IC50 = 3.5 µM (3.50E+3 nM) against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk, compared to IC50 = 12 µM (1.20E+4 nM) against human Cyclin-dependent kinase 1/cyclin B [1][2]. Additionally, against PfPK5 (Plasmodium falciparum cyclin-dependent protein kinase 5), the compound displays an IC50 = 130 µM (1.30E+5 nM) [1]. This 3.4-fold selectivity window between Pfmrk and human CDK1 suggests a measurable, albeit modest, parasite-versus-host kinase inhibition differential that may inform lead optimization strategies in antimalarial drug discovery programs [2].

Kinase inhibition Plasmodium falciparum PfPK5 Malaria research Selectivity profiling

Enhanced Thiol-Conjugate Stability via Synergistic Bromo and N-Phenyl Substitution for Bioconjugation Applications

US Patent 20190055195 provides mechanistic and comparative evidence that the combination of a 3(4)-bromo substituent and an N-phenyl group on the maleimide scaffold produces synergistic electronic effects that enhance thiol-conjugate stability compared to unsubstituted maleimides. Bromide substitution at the 3 or 4 position increases electron withdrawal toward the bromide, resulting in: (i) increased reactivity of the imide as an electrophile, (ii) decreased retro-Michael activity of the maleimide-thiol adduct, and (iii) increased conversion to the hydrolyzed ring-opened stable product [1]. Independently, N-phenyl substitution also pulls electron density from the pyrroledione ring toward the phenyl moiety, which increases reactivity with thiols, decreases retro-reaction rates, and promotes ring-opening hydrolysis for stable adduct formation [1]. The patent explicitly teaches that the combination of these two modifications—3(4)-bromo and N-phenyl—provides additive stabilization not achievable with either modification alone or with unsubstituted maleimides, which are known to undergo undesirable retro-Michael or thiol-exchange reactions in physiological environments [1][2].

Bioconjugation Thiol-maleimide chemistry Antibody-drug conjugates Linker stability Retro-Michael reaction

Differential Antibacterial Potency among N-Arylmaleimides: Bromophenyl versus Methoxyphenyl, Nitrophenyl, and Basic Maleimides

A comparative study evaluating the chemical reactivity and antimicrobial activity of N-substituted maleimides provides quantitative structure-activity relationship (SAR) context for the bromophenyl derivative relative to other para-substituted N-arylmaleimides. N-(4-bromophenyl)maleimide (compound 8, yield 53%, m.p. 118-119°C) was evaluated alongside N-(4-methoxyphenyl)maleimide (compound 9), N-(4-nitrophenyl)maleimide (compound 10), and two basic maleimides (compounds 11 and 12) [1]. The study established that these four para-substituted arylmaleimides (including the 4-bromo analog) exhibited the lowest antibacterial activity among all compounds tested, with the highest activity observed for compound 1 (unsubstituted or alkyl-substituted comparator) [1]. Importantly, the research demonstrated that chemical reactivity and lipophilicity influenced antibacterial activity of neutral maleimides but had little effect on antifungal and cytostatic action—a finding that contextualizes the bromophenyl derivative within a broader SAR framework and indicates that its procurement should be guided by target-specific activity requirements rather than general antimicrobial screening [1].

Antibacterial activity N-substituted maleimides Lipophilicity Cytostatic activity

Polymerization Inhibition Activity: Comparative Performance of 1-(4-Bromophenyl)-1H-pyrrole-2,5-dione as Styrene Polymerization Inhibitor

1-(4-Bromophenyl)-1H-pyrrole-2,5-dione (a positional isomer/synonym of the target compound where the bromophenyl group is at the N-1 position) has been characterized as an inhibitor of styrene polymerization with demonstrated concentration-dependent inhibition . The compound has been employed as a model compound for the evaluation of other polymerization inhibitors, establishing it as a reference standard in this application domain . The inhibition mechanism is attributed to the compound's ability to bind to the active site of the enzyme Styrene Synthase and block reaction by steric hindrance . This compound also exhibits inhibition of fatty acid synthesis through lipase blockade . Its stability in organic solvents has enabled its use in copolymerization techniques with styrene and other monomers .

Polymer chemistry Styrene polymerization inhibition Free radical scavenging Industrial chemistry

GSK-3β Inhibitor Scaffold SAR Context: The Role of Bromo Substitution in Maleimide-Based Kinase Inhibitor Design

Research on maleimide-based glycogen synthase kinase-3β (GSK-3β) inhibitors has established that bromo substitution on aromatic moieties attached to the maleimide core contributes to binding affinity and selectivity profiles [1][2]. In SAR studies of maleimide-based GSK-3β inhibitors, the bromo group at specific positions has been found to influence potency, with literature noting that bromo substitution at the R1 site can affect inhibitory activity [2]. The broader class of 3-aryl-4-indolylmaleimides, including those with brominated aromatic systems, has been extensively investigated as GSK-3β inhibitors for applications in mood disorders and neurodegenerative diseases, with IC50 values ranging from nanomolar to low micromolar depending on substitution pattern [1][2]. While 3-(4-bromophenyl)-1H-pyrrole-2,5-dione itself is a simpler N-arylmaleimide lacking the bis-aryl substitution characteristic of potent GSK-3β inhibitors, its bromophenyl-maleimide architecture provides a foundational scaffold from which more potent analogs can be elaborated through additional aryl substitutions at the 3-position of the maleimide ring [1].

GSK-3β inhibition Kinase inhibitor SAR Neurodegenerative disease Mood disorders Maleimide pharmacophore

Optimal Scientific and Industrial Use Cases for 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione Based on Quantitative Differentiation Evidence


Bioconjugation and Antibody-Drug Conjugate (ADC) Linker Development Requiring Enhanced Thiol-Adduct Stability

This compound is optimally deployed in bioconjugation workflows where conventional maleimide-thiol adduct instability (retro-Michael degradation and thiol-exchange in physiological conditions) presents a critical failure point. The synergistic electronic effects conferred by the N-phenyl and 3(4)-bromo substitution pattern increase electrophilicity, decrease retro-Michael reaction rates, and promote hydrolytic ring-opening to stable succinimide thioethers—addressing the primary limitation of unsubstituted maleimides in ADC and protein-labeling applications [1]. Researchers developing cysteine-targeted bioconjugates for therapeutic or diagnostic applications should prioritize this scaffold over unsubstituted maleimides when conjugate stability in plasma or intracellular environments is a critical quality attribute.

Antimalarial Kinase Inhibitor Lead Discovery and SAR Exploration Targeting Plasmodium falciparum CDKs

The compound's differential inhibitory profile against P. falciparum kinases (Pfmrk IC50 = 3.5 µM; PfPK5 IC50 = 130 µM) relative to human CDK1 (IC50 = 12 µM) provides a quantifiable starting point for antimalarial drug discovery programs targeting parasite cyclin-dependent kinases [2][3]. The 3.4-fold selectivity window between Pfmrk and human CDK1, while modest, offers a measurable baseline from which medicinal chemists can conduct systematic SAR optimization to improve potency and selectivity. This compound should be procured as a reference scaffold for kinase inhibitor library construction in malaria research programs rather than as an endpoint therapeutic candidate.

Maleimide Scaffold Diversification in GSK-3β Inhibitor Medicinal Chemistry Programs

For research groups developing maleimide-based GSK-3β inhibitors targeting mood disorders or neurodegenerative diseases, 3-(4-bromophenyl)-1H-pyrrole-2,5-dione serves as a synthetically accessible N-arylmaleimide building block that enables systematic exploration of substitution effects on the maleimide nitrogen [4]. The bromophenyl substituent provides both electronic modulation (electron-withdrawing para-bromo) and a synthetic handle for further elaboration (e.g., Suzuki coupling for biaryl extension) [4]. Procurement of this compound supports SAR campaigns aimed at optimizing GSK-3β potency and selectivity from a defined, commercially available starting point.

Styrene Polymerization Process Control and Inhibitor Benchmarking in Industrial Polymer Chemistry

This compound's established role as a concentration-dependent styrene polymerization inhibitor and its demonstrated utility as a model compound for evaluating other inhibitors make it valuable for industrial polymer chemistry applications . Quality control laboratories and process development teams in styrene-based polymer manufacturing can employ this compound as a reference standard for inhibitor potency calibration, process optimization studies, or comparative evaluation of novel polymerization inhibitors. Its stability in organic solvents further supports its use in copolymerization techniques with styrene and other monomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-bromophenyl)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.